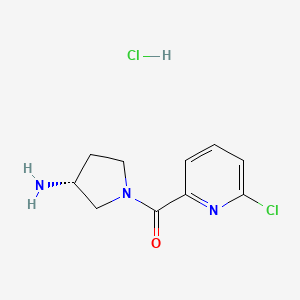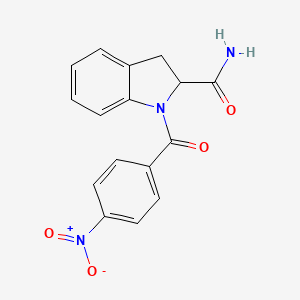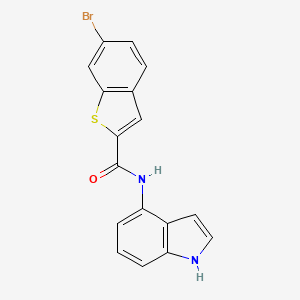![molecular formula C21H23BrF2N2O2 B2436668 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-69-0](/img/structure/B2436668.png)
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
カタログ番号 B2436668
CAS番号:
1106769-69-0
分子量: 453.328
InChIキー: KYCQUEBVVUCIHC-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a difluoromethoxy group attached to a phenyl ring, a hydroxy group, and an imidazopyridinium ring system. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy group could potentially be involved in acid-base reactions, and the imidazopyridinium ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group and the difluoromethoxy group could impact its solubility .科学的研究の応用
Structural and Chemical Analysis
- The structural and chemical properties of related compounds have been extensively studied. For instance, Szafran et al. (2006) explored the structure of a similar compound, 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, using X-ray diffraction, FTIR, NMR, and DFT methods, providing insights into its molecular structure and behavior (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).
Application in Chemical Sensing
- Related compounds have been developed as chemosensors. For example, Liu et al. (2018) synthesized benzimidazolium salts, including a compound similar in structure, to create a fluorescent-colorimetric chemosensor for fluoride anion detection, demonstrating its potential in anion recognition and practical operation (Liu, Zeliang, & Zhao, 2018).
Synthesis and Biochemical Applications
- The synthesis of related compounds has been a topic of research, as demonstrated by Shiga et al. (1984), who synthesized a pyridine analog for enzymatic reduction in lactate dehydrogenase activity determination (Shiga, Saito, Ueno, & Kina, 1984).
- Additionally, Varma et al. (2020) investigated the synthesis and cytotoxicity of rhenium(I) organometallic compounds with similar structures for DNA interaction studies (Varma, Pursuwani, Suresh, Bhatt, & Patel, 2020).
Applications in Material Science
- In the field of materials science, Laus et al. (2010) worked on N-Heterocyclic Carbene (NHC) derivatives of related imidazolium salts, contributing to the understanding of their solid-state properties and potential applications (Laus, Wurst, Kahlenberg, Kopacka, Kreutz, & Schottenberger, 2010).
- The development of solar cell technology also involves related compounds, as Bagheri et al. (2015) synthesized pyridine derivatives, including those similar in structure, for use as additives in dye-sensitized solar cells, enhancing energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).
将来の方向性
特性
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N2O2.BrH/c1-15-6-2-3-7-18(15)24-14-21(26,25-13-5-4-8-19(24)25)16-9-11-17(12-10-16)27-20(22)23;/h2-3,6-7,9-12,20,26H,4-5,8,13-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQUEBVVUCIHC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)
![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)
![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)


![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)
